![molecular formula C23H18Cl2N2O3 B2887407 3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide CAS No. 477864-91-8](/img/structure/B2887407.png)
3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This often involves multiple steps, each involving different reactants and conditions .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Drug Discovery and Development
This compound is a potential candidate for drug discovery due to its complex molecular structure that may interact with various biological targets. Its structural similarity to other bioactive quinoline derivatives suggests it could be useful in synthesizing new pharmaceuticals with antibacterial or antifungal properties .
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules. Its chlorobenzyl and quinolinyl groups are common in many synthetic pathways, particularly in the creation of heterocyclic compounds with potential pharmacological activities .
Nanotechnology
The compound’s ability to form stable crystalline structures could be exploited in nanotechnology for the design of molecular machines or as building blocks for nanoscale devices .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[1-[(3-chlorophenyl)methyl]-2,5-dioxo-7,8-dihydro-6H-quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c24-16-6-1-4-14(10-16)13-27-20-8-3-9-21(28)18(20)12-19(23(27)30)26-22(29)15-5-2-7-17(25)11-15/h1-2,4-7,10-12H,3,8-9,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJNHCAAQXFDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2CC3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.